2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
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Overview
Description
2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a trifluoromethyl group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrazine: A simpler analog without the trifluoromethyl and piperidine groups.
3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the pyrazine and piperidine rings.
Piperidinyl-pyrazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is unique due to the combination of its trifluoromethyl group, pyridine ring, and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-15(22-8-7-21-12)24-9-3-4-13(10-24)11-25-16-14(17(18,19)20)5-2-6-23-16/h2,5-8,13H,3-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUHVNPHOUSNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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